molecular formula C15H13F2NOS B3058582 2-(Bis(4-Fluorophenyl)Methylthio)Acetamide CAS No. 90280-20-9

2-(Bis(4-Fluorophenyl)Methylthio)Acetamide

Cat. No.: B3058582
CAS No.: 90280-20-9
M. Wt: 293.3 g/mol
InChI Key: ZTRHXEXUSPEKPX-UHFFFAOYSA-N
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Description

2-(Bis(4-Fluorophenyl)Methylthio)Acetamide is a sulfur-containing acetamide derivative characterized by a bis(4-fluorophenyl)methylthio group attached to the acetamide scaffold.

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRHXEXUSPEKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533642
Record name 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90280-20-9
Record name 2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(4-Fluorophenyl)Methylthio)Acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(4-Fluorophenyl)Methylthio)Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(Bis(4-Fluorophenyl)Methylthio)Acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Bis(4-Fluorophenyl)Methylthio)Acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Key Findings :

  • The bis(4-fluorophenyl)methylthio group in the target compound replaces the cyanopyridine moieties in LBJ derivatives.
  • Synthesis yields for LBJ analogs (40–46%) suggest moderate feasibility; the target compound’s synthesis efficiency remains unexplored.

Triazole-Based Derivatives (Tyrosinase Inhibitors)

Triazole-containing analogs () exhibit potent tyrosinase inhibition. Notable examples:

Compound Structure Tyrosinase IC50 (µM)
9c 4,5-Bis(4-fluorophenyl)-triazol-3-ylthio 0.124 ± 0.077
9d 4-(4-Fluorophenyl)-5-phenyl-triazol-3-ylthio 0.219 ± 0.081
Target Compound Bis(4-fluorophenyl)methylthio Not tested

Key Findings :

  • The triazole ring in compounds like 9c enhances tyrosinase inhibition compared to simpler thioacetamides. The target compound lacks this heterocyclic system, which may reduce its potency against tyrosinase .
  • Fluorophenyl groups are conserved across these compounds, suggesting their role in π-π interactions with enzyme active sites.

Sulfinyl Analogs (Fladrafinil and Derivatives)

The sulfinyl analog 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide (Fladrafinil, ) shares structural similarities but differs in oxidation state:

Property Target Compound (Thio) Fladrafinil (Sulfinyl)
Functional Group –S– –SO–
Biological Role Unknown CNS stimulant (inferred from analogs)
Commercial Availability Not reported Available via suppliers (e.g., ECHEMI)

Key Findings :

  • Oxidation of the sulfur atom (thio → sulfinyl) alters polarity and bioavailability. Fladrafinil’s sulfinyl group may enhance blood-brain barrier penetration, a trait critical for neuroactive compounds .

Key Findings :

  • The bis(4-fluorophenyl) group in the target compound may reduce acute toxicity compared to smaller alkylthio groups, but this requires empirical validation .

Biological Activity

2-(Bis(4-Fluorophenyl)Methylthio)Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16F2N2OS. The compound features a bis(4-fluorophenyl) group attached to a methylthioacetamide moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell survival and proliferation.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting replication and transcription processes.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

  • Anticancer Activity :
    • Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and renal cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
    • A study demonstrated that the compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of several inflammatory diseases.
  • Neurological Applications :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1 : A study on its anticancer properties reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 4.5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Case Study 2 : In a model of inflammation, administration of the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (µM)Activity Type
This compoundStructure4.5Anticancer
CaffeineStructure10Stimulant
TheophyllineStructure15Bronchodilator

This table illustrates that while this compound has a lower IC50 compared to caffeine and theophylline in anticancer activity, it serves different therapeutic purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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